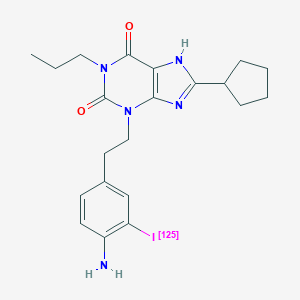
I BW A 844U
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine is a chemical compound with the molecular formula C21H26IN5O2 It is known for its unique structure, which includes an iodine atom, an amino group, and a xanthine core
Métodos De Preparación
The synthesis of 3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine involves several steps, starting with the preparation of the phenethylamine derivative. The iodination of the aromatic ring is typically achieved using iodine and a suitable oxidizing agent. The amino group is introduced through a nucleophilic substitution reaction.
Análisis De Reacciones Químicas
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of 3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research and potential therapeutic applications .
Comparación Con Compuestos Similares
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine can be compared with other similar compounds, such as:
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine analogs: These compounds share a similar core structure but differ in the substituents attached to the xanthine ring.
Other xanthine derivatives: Compounds like caffeine and theophylline, which also contain a xanthine core, but have different substituents and biological activities
This compound’s unique combination of an iodine atom, an amino group, and a xanthine core sets it apart from other similar compounds, making it a subject of interest in various scientific fields.
Propiedades
Número CAS |
116370-32-2 |
|---|---|
Fórmula molecular |
C21H26IN5O2 |
Peso molecular |
505.4 g/mol |
Nombre IUPAC |
3-[2-(4-amino-3-(125I)iodanylphenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H26IN5O2/c1-2-10-27-20(28)17-19(25-18(24-17)14-5-3-4-6-14)26(21(27)29)11-9-13-7-8-16(23)15(22)12-13/h7-8,12,14H,2-6,9-11,23H2,1H3,(H,24,25)/i22-2 |
Clave InChI |
AZWSEPNWIHTUNW-ONBQKKEBSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)I |
SMILES isomérico |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)[125I] |
SMILES canónico |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)I |
Key on ui other cas no. |
116370-32-2 |
Sinónimos |
3-(3-iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine I BW A 844U I-BW-A844U I-BWA844U |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















